![molecular formula C22H30N2O3S B10970692 1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B10970692.png)
1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
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Overview
Description
1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and a 2,3,5,6-tetramethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Methoxybenzyl Group: This step involves the alkylation of the piperazine nitrogen with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation with 2,3,5,6-Tetramethylbenzenesulfonyl Chloride: The final step is the sulfonylation of the piperazine nitrogen with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: 1-(4-Hydroxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine.
Reduction: 1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfanyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may impart specific biological activities, making it a candidate for the development of new medications.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be exploited in the design of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The methoxybenzyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine: Lacks the methoxy group, which may affect its biological activity.
1-(4-Methoxybenzyl)-4-tosylpiperazine: Contains a tosyl group instead of the tetramethylphenylsulfonyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
1-(4-Methoxybenzyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is unique due to the presence of both the methoxybenzyl and tetramethylphenylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H30N2O3S |
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Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-16-14-17(2)19(4)22(18(16)3)28(25,26)24-12-10-23(11-13-24)15-20-6-8-21(27-5)9-7-20/h6-9,14H,10-13,15H2,1-5H3 |
InChI Key |
QSCIWQSJWVFLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
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